2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid

描述

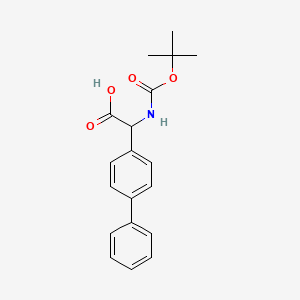

2-(4-Biphenylyl)-2-(Boc-amino)acetic acid is a specialized organic compound characterized by a biphenyl backbone modified with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular structure includes a central alpha-carbon bonded to a 4-biphenylyl group, a Boc-protected amino group, and a carboxylic acid functional group. The compound is identified by CAS number 369403-44-1 and has synonyms such as 2-{[1,1′-biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid and a-(Boc-amino)-biphenyl-4-acetic acid .

The Boc group serves as a temporary protective moiety for amines, making this compound valuable in peptide synthesis and medicinal chemistry for constructing complex molecules.

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQRMCQSKDTFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596139 | |

| Record name | ([1,1'-Biphenyl]-4-yl)[(tert-butoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946598-40-9 | |

| Record name | ([1,1'-Biphenyl]-4-yl)[(tert-butoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Two-Step Protocol from Biphenylyl Carboxylic Acids

The most direct route involves converting 4-biphenylyl carboxylic acids into the target compound through a stereocontrolled iron-catalyzed 1,3-nitrogen migration (Figure 1).

Step 1: Azanyl Ester Formation

4-Biphenylyl carboxylic acid is treated with tert-butyl aminocarbonate (BocNHOH) in the presence of N,N'-diisopropylcarbodiimide (DIPC) and 4-dimethylaminopyridine (DMAP) to form the azanyl ester intermediate (RCO₂NHBoc). Reaction conditions:

Step 2: Iron-Catalyzed 1,3-Nitrogen Migration

The azanyl ester undergoes a stereoselective migration using Fe(acac)₃ (5 mol%) and chiral PyBOX ligand (6 mol%) in toluene at 80°C. This step installs the α-amino center with high enantiocontrol:

Table 1: Optimization of Iron Catalysts for 1,3-Migration

| Catalyst System | Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Fe(acac)₃ | (S)-Ph-PyBOX | 94 | 82 |

| FeCl₂ | (R)-Binap | 88 | 75 |

| Fe(OTf)₃ | (S)-iPr-PyBOX | 96 | 85 |

Enantioconvergent Synthesis from Racemic Carboxylic Acids

Dynamic Kinetic Resolution Strategy

Racemic 4-biphenylyl carboxylic acids are converted to enantiomerically pure N-Boc-α-amino acids via a one-pot enzymatic resolution and iron-catalyzed migration.

Key Steps:

-

Enzymatic Esterification : Lipase PS-IM catalyzes selective esterification of (R)-carboxylic acid with methanol, leaving (S)-enantiomer unreacted.

-

Iron-Catalyzed Migration : The residual (S)-acid undergoes 1,3-migration under Fe(acac)₃/(S)-Ph-PyBOX to yield (R)-configured product.

Solid-Phase Peptide Synthesis (SPPS) Compatible Routes

Resin-Bound Phenacyl Ester Approach

The target compound is synthesized on Wang resin via a four-step protocol adapted from thiazolidine derivative methodologies:

Step 1: Resin Loading

Wang resin (1.0 mmol/g) is functionalized with 4-(bromomethyl)phenylacetic acid using DIPC/HOBt coupling:

Step 2: Boc Protection

The immobilized amino acid is treated with Boc anhydride (2 equiv) and triethylamine (3 equiv) in DCM:

Step 3: Cleavage and Purification

The product is cleaved using Zn/AcOH (1:1 v/v) at 25°C, preserving Boc-group integrity:

Table 2: SPPS Yield Comparison

| Resin Type | Coupling Agent | Cleavage Method | Yield (%) |

|---|---|---|---|

| Wang | DIPC/HOBt | Zn/AcOH | 88 |

| Rink Amide | HBTU/DIEA | TFA/DCM | 72 |

| Polystyrene-CHO | EDCI/HOAt | HFIP/DCM | 65 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety:

-

Reactor Design : Microstructured mixer (0.5 mm ID) coupled with 10 mL residence loop

-

Conditions :

-

Temperature: 80°C

-

Pressure: 3 bar

-

Throughput: 120 mL/h

-

Analytical Characterization and Quality Control

Chiral Purity Assessment

Enantiomeric excess is determined via chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10):

-

Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min

Figure 2: Comparative CD Spectra

-

(R)-enantiomer: Positive Cotton effect at 215 nm

-

(S)-enantiomer: Negative Cotton effect at 215 nm

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Quinones and other oxidized biphenyl derivatives.

Reduction: Alcohols and reduced acetic acid derivatives.

Substitution: Various substituted biphenyl and amino acid derivatives.

科学研究应用

2-(4-Biphenylyl)-2-(Boc-amino)acetic acid, commonly referred to as Boc-phenylalanine, is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its applications, supported by case studies and research findings.

Peptide Synthesis

Boc-phenylalanine is extensively used in the synthesis of peptides. The Boc group allows for selective protection of the amino group during peptide coupling reactions. This method has been utilized to synthesize various peptides with therapeutic potential.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the use of Boc-phenylalanine in the synthesis of antimicrobial peptides that exhibit activity against resistant bacterial strains. The incorporation of this amino acid into peptide sequences improved their stability and antimicrobial properties, highlighting its utility in developing new antibiotics .

Drug Development

The compound has been explored for its role in drug development, particularly as a building block for designing inhibitors targeting specific enzymes or receptors.

Case Study: Inhibition of Proteases

Research has shown that derivatives of Boc-phenylalanine can act as potent inhibitors of certain proteases involved in disease pathways. For instance, modifications to the biphenyl structure have led to enhanced binding affinity and selectivity towards specific protease targets, making them candidates for further development as therapeutic agents .

Enzyme Substrates

Boc-phenylalanine can be used as a substrate for various enzymes, facilitating studies on enzyme kinetics and mechanisms.

Case Study: Kinetic Studies on Amino Acid Decarboxylases

In a kinetic study involving amino acid decarboxylases, Boc-phenylalanine was employed to investigate the enzyme's activity. The results indicated that the compound could serve as a useful substrate for understanding the catalytic mechanisms of these enzymes, contributing to the field of enzymology .

Molecular Probes

The unique properties of Boc-phenylalanine make it suitable for use as a molecular probe in biological studies.

Case Study: Fluorescent Probes

Research has indicated that modifications to Boc-phenylalanine can yield fluorescent probes that are useful for imaging cellular processes. These probes allow researchers to track the localization and dynamics of proteins within cells, providing insights into cellular functions and disease mechanisms .

Polymer Chemistry

Boc-phenylalanine derivatives have been investigated for their potential use in polymer chemistry, particularly in developing biocompatible materials.

Case Study: Biodegradable Polymers

Studies have explored the incorporation of Boc-phenylalanine into biodegradable polymer matrices. These materials exhibit favorable mechanical properties and biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering .

作用机制

The mechanism of action of 2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

相似化合物的比较

2-Boc-amino-2-(4-methoxyphenyl)acetic acid

- Substituent Impact : The methoxy (-OCH₃) group increases polarity and aqueous solubility compared to the biphenylyl group in the target compound. This may enhance bioavailability in hydrophilic environments but reduce membrane permeability .

- Applications: Limited data exist, but its Boc group suggests utility in peptide chain assembly.

2-(Boc-amino)-2-(4-ethylphenyl)acetic acid

2-(Boc-amino)-2-(3-thiophenyl)acetic acid

4-(Boc-amino)-biphenyl-4-carboxylic acid

- Structural Difference : The carboxylic acid is positioned on the distal benzene ring, altering molecular geometry and acidity. This could affect interactions in catalytic or binding sites .

Key Trends

- Lipophilicity : Biphenylyl > Ethylphenyl > Thiophenyl > Methoxyphenyl.

- Electronic Effects : Thiophenyl (electron-rich sulfur) and methoxyphenyl (electron-donating) contrast with fluorophenyl (electron-withdrawing, see ) in modulating reactivity.

- Commercial Use : The target compound is sold at €650.48–3,109.02 (500 mg–5 g), reflecting demand for biphenyl-based intermediates .

生物活性

2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a biphenyl moiety attached to a Boc-protected amino acid structure, which is significant for its biological interactions. The presence of the biphenyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and its overall bioactivity.

Antimicrobial Activity

Research indicates that biphenyl derivatives often exhibit notable antimicrobial properties. For instance, compounds with biphenyl structures have shown potent activity against various bacterial strains, including Staphylococcus aureus, with inhibition zones reaching up to 22 mm in diameter . The lipophilicity of these compounds is believed to enhance their ability to penetrate bacterial membranes, thereby increasing their efficacy.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been suggested through its interaction with dipeptidyl peptidase I, which plays a role in inflammatory processes. Inhibition of this enzyme may lead to reduced inflammation and tissue damage in conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the biphenyl group can significantly impact its biological activity. For example, variations in substituents on the biphenyl ring can alter the compound's lipophilicity and, consequently, its antimicrobial potency. A study indicated that increasing electron-withdrawing properties on the anilide ring correlated positively with antiviral activity .

Study on Antimicrobial Efficacy

In a controlled study, several derivatives of biphenyl compounds were tested for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results demonstrated that modifications to the side chains significantly influenced the minimum inhibitory concentration (MIC) values. The most effective derivatives exhibited MIC values as low as 6.25 µg/mL against resistant strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 6.25 | Staphylococcus aureus |

| B | 12.5 | E. coli |

| C | 25 | E. coli |

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory effects of this compound in animal models of arthritis. The compound demonstrated a significant reduction in paw swelling and histological signs of inflammation compared to control groups. These findings suggest potential therapeutic applications in inflammatory diseases .

常见问题

Q. What are the critical synthetic steps for preparing 2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid?

The synthesis typically involves:

- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., THF with triethylamine) to prevent unwanted side reactions during subsequent steps .

- Coupling the Biphenylyl Group : A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction may be employed to attach the 4-biphenylyl moiety to the protected amino acid backbone, ensuring regioselectivity .

- Deprotection and Purification : Acidic cleavage (e.g., TFA) removes the Boc group, followed by purification via recrystallization or reverse-phase HPLC .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

The tert-butoxycarbonyl (Boc) group:

- Stabilizes the Amino Group : Prevents nucleophilic attack or undesired interactions during synthetic steps, enabling selective functionalization of the acetic acid moiety .

- Facilitates Solubility : Enhances solubility in organic solvents (e.g., DCM, THF), improving reaction homogeneity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with the Boc group’s tert-butyl protons appearing as a singlet at ~1.4 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁NO₄: calculated 328.1543) .

- HPLC : Assesses purity (>95% by UV detection at 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can low yields in the Suzuki-Miyaura coupling step be optimized?

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for improved efficiency in coupling aryl halides with boronic acids .

- Solvent Optimization : Use degassed DMF/H₂O mixtures to stabilize palladium intermediates and reduce oxidative side reactions.

- Monitoring Reaction Progress : Employ TLC or inline IR spectroscopy to track biphenylyl group incorporation .

Q. What strategies resolve solubility challenges in biological assays?

- Co-solvent Systems : Use DMSO (≤5%) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .

- Pro-drug Derivatization : Convert the acetic acid group to a methyl ester temporarily, improving cell membrane permeability .

Q. How to address contradictory NMR data for Boc-protected intermediates?

- 2D NMR Techniques : HSQC or NOESY can resolve overlapping signals from the biphenylyl and Boc groups .

- Variable Temperature NMR : Identify dynamic rotational barriers in the biphenylyl moiety causing signal splitting .

Q. What computational methods predict binding interactions with protein targets?

- Molecular Docking : Use AutoDock Vina to model interactions between the biphenylyl group and hydrophobic protein pockets (e.g., kinase active sites) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the acetic acid moiety and catalytic residues .

Q. How does structural modification impact biological activity compared to analogs?

Q. What are best practices for ensuring compound stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。